molecular formula C8H18N2OS B14521573 N-[6-(Methylsulfanyl)hexyl]urea CAS No. 62580-21-6

N-[6-(Methylsulfanyl)hexyl]urea

Cat. No.: B14521573
CAS No.: 62580-21-6
M. Wt: 190.31 g/mol
InChI Key: BGQVRKBZEWBJPH-UHFFFAOYSA-N
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Description

N-[6-(Methylsulfanyl)hexyl]urea is a synthetic organic compound featuring a urea core substituted with a hexyl chain terminated by a methylthio (methylsulfanyl) group. This structure places it in a family of sulfur-containing alkyl ureas and related isothiocyanates that have demonstrated significant biological activity in scientific studies, particularly in the field of inflammation and cellular signaling. Research on structurally similar compounds, such as those with methylsulfinyl groups, has shown potent anti-inflammatory properties by modulating key signaling pathways in immune cells. For instance, studies have found that 6-(Methylsulfinyl)hexyl isothiocyanate suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages by inhibiting the Janus kinase 2 (JAK2)-mediated JNK pathway . The methylthio moiety in this compound may serve as a precursor or analog in the investigation of these mechanisms, allowing researchers to explore the structure-activity relationships critical to these inhibitory effects. The compound's potential as a building block or intermediate in medicinal chemistry is underscored by its unique structure. The sulfur atom and the urea group provide sites for hydrogen bonding and specific molecular interactions, making it a valuable candidate for developing novel enzyme inhibitors or receptor modulators. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62580-21-6

Molecular Formula

C8H18N2OS

Molecular Weight

190.31 g/mol

IUPAC Name

6-methylsulfanylhexylurea

InChI

InChI=1S/C8H18N2OS/c1-12-7-5-3-2-4-6-10-8(9)11/h2-7H2,1H3,(H3,9,10,11)

InChI Key

BGQVRKBZEWBJPH-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCCNC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes for N-[6-(Methylsulfanyl)hexyl]urea

Phenyl Carbamate Aminolysis in DMSO

The most widely validated method involves the aminolysis of phenyl N-[6-(methylsulfanyl)hexyl]carbamate with ammonia in DMSO, as adapted from US5925762A. This two-step process begins with the synthesis of the phenyl carbamate intermediate, followed by its reaction with ammonia to yield the target urea.

Synthesis of Phenyl N-[6-(Methylsulfanyl)hexyl]carbamate

Reagents :

  • 6-(Methylsulfanyl)hexan-1-amine
  • Phenyl chloroformate
  • Pyridine (base catalyst)
  • Dichloromethane (solvent)

Procedure :

  • Activation : 6-(Methylsulfanyl)hexan-1-amine (1.0 equiv) is suspended in dichloromethane under nitrogen. Pyridine (1.2 equiv) is added to deprotonate the amine.
  • Carbamate Formation : Phenyl chloroformate (1.05 equiv) is added dropwise at 0°C, and the mixture is stirred for 2 hours at room temperature.
  • Workup : The reaction is quenched with water, and the organic layer is washed with 1N HCl, saturated NaHCO₃, and brine. The crude product is purified via recrystallization from ethyl acetate/hexane.

Key Data :

  • Yield: 85–92%
  • Characterization: $$ ^1H $$ NMR (CDCl₃) δ 7.35–7.25 (m, 5H, aromatic), 4.60 (s, 1H, NH), 3.25 (t, 2H, CH₂N), 2.45 (t, 2H, CH₂S), 1.60–1.25 (m, 8H, hexyl chain), 2.10 (s, 3H, SCH₃).
Aminolysis to this compound

Reagents :

  • Phenyl N-[6-(methylsulfanyl)hexyl]carbamate
  • Ammonia (gas or aqueous)
  • DMSO (solvent)

Procedure :

  • Reaction : Phenyl carbamate (1.0 equiv) is dissolved in DMSO. Anhydrous ammonia (1.05 equiv) is introduced via bubbling or as a 2M solution in methanol.
  • Kinetics : The mixture is stirred at room temperature for 15–30 minutes, during which the reaction progresses to completion.
  • Workup : Ethyl acetate (5x solvent volume) is added, and the organic phase is washed sequentially with water, 1N NaOH (to remove phenol by-product), and brine. The product is isolated via vacuum distillation and recrystallized from ethanol.

Key Data :

  • Yield: 90–96%
  • Characterization: $$ ^13C $$ NMR (DMSO-d₆) δ 158.5 (C=O), 44.2 (CH₂N), 34.8 (CH₂S), 29.5–22.0 (hexyl chain), 15.1 (SCH₃).

Alternative Pathways and Comparative Analysis

Isocyanate-Amine Coupling

While not explicitly detailed in the cited patents, this route involves reacting 6-(methylsulfanyl)hexyl isocyanate with ammonium hydroxide. However, the instability of aliphatic isocyanates and the requirement for stringent anhydrous conditions render this method less practical compared to carbamate aminolysis.

Thiourea Oxidation

Oxidation of the corresponding thiourea derivative (N-[6-(methylsulfanyl)hexyl]thiourea) with hydrogen peroxide or iodine could theoretically yield the urea. However, over-oxidation risks generating sulfones or sulfoxides, complicating purification.

Mechanistic Insights and Reaction Optimization

Solvent Effects

DMSO’s polar aprotic nature facilitates nucleophilic attack by ammonia on the carbamate carbonyl, stabilizing the transition state through hydrogen bonding. Substituting DMSO with dimethylformamide (DMF) or acetone, as seen in CN105820072A, reduces yields to 50–70% due to inferior solvation of intermediates.

Stoichiometry and Temperature

A slight excess of ammonia (1.05 equiv) ensures complete conversion of the carbamate. Elevated temperatures (50–100°C) are unnecessary, as room temperature suffices for rapid reaction kinetics.

Analytical Characterization and Quality Control

Spectroscopic Data

  • IR Spectroscopy : Strong absorption at 1665 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch).
  • Mass Spectrometry : ESI-MS m/z 219.1 [M+H]⁺, calculated for C₈H₁₈N₂OS: 218.1.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity, with phenol residuals below 0.1% after NaOH wash.

Industrial-Scale Considerations

Cost Efficiency

The DMSO-based method minimizes reagent costs, as phenyl chloroformate is inexpensive compared to isocyanate precursors. DMSO’s recyclability further enhances scalability.

Chemical Reactions Analysis

Types of Reactions

N-[6-(Methylsulfanyl)hexyl]urea can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The urea group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hexyl chain can undergo substitution reactions, where the methylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted hexyl derivatives.

Scientific Research Applications

N-[6-(Methylsulfanyl)hexyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[6-(Methylsulfanyl)hexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea group can form hydrogen bonds with active sites of enzymes, while the methylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of N-[6-(Methylsulfanyl)hexyl]urea are primarily sulfonyloxy-substituted diarylureas and alkyl-arylureas from patent literature (). Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Key Differences from Target Compound Potential Applications
N,N’-di-[2-(methanesulfonyloxy)phenyl]urea Methanesulfonyloxy (-OSO₂CH₃) on aryl rings Aromatic sulfonyloxy vs. aliphatic methylsulfanyl; rigid vs. flexible backbone Polymer crosslinkers, enzyme inhibitors
N-[3-(p-toluenesulfonyloxy)phenyl]urea Tosyl (-OSO₂C₆H₄CH₃) on aryl ring Electron-withdrawing sulfonyloxy group; aromatic vs. aliphatic chain Drug delivery systems, catalysts
This compound (Target) Aliphatic hexyl chain with -SCH₃ and urea Flexible backbone; sulfur as electron donor Hypothesized: Bioactive agents, surfactants

Key Findings from Comparative Analysis

Substituent Effects: Sulfonyloxy groups (e.g., -OSO₂R) in analogs () are strongly electron-withdrawing, enhancing stability but reducing nucleophilicity. The aliphatic hexyl chain in the target compound may improve solubility in non-polar media compared to rigid aryl-backboned analogs .

Synthetic Accessibility: Diarylsulfonylureas are typically synthesized via sulfonation of phenolic intermediates followed by urea coupling, requiring harsh conditions (e.g., SO₃ or chlorosulfonic acid) .

Biological and Material Relevance :

  • Sulfonyloxy-ureas exhibit protease inhibition and polymer-stabilizing properties due to their strong hydrogen-bonding and electrophilic character .
  • The target compound’s methylsulfanyl group could confer unique thiol-mediated interactions (e.g., metal chelation) or antioxidant activity, though these hypotheses lack experimental validation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[6-(Methylsulfanyl)hexyl]urea, and how can reaction purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or urea coupling reactions. For example, alkylation of hexylamine derivatives with methylsulfanyl groups followed by urea formation using carbodiimide-mediated coupling (e.g., EDC/HOBt) is a common approach. Purity optimization requires chromatographic purification (e.g., silica gel column with ethyl acetate/hexane gradients) and spectroscopic validation (¹H/¹³C NMR, FTIR) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should be analyzed?

  • Methodological Answer : ¹H NMR (δ ~3.2 ppm for SCH₃, δ ~5.2 ppm for urea NH), ¹³C NMR (C=O at ~160 ppm), and FTIR (N-H stretch ~3350 cm⁻¹, C=O ~1650 cm⁻¹) are critical. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺). Cross-validate with elemental analysis to confirm sulfur content .

Q. How does the methylsulfanyl group influence the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer : The hydrophobic SCH₃ group reduces aqueous solubility but enhances lipid membrane permeability. Stability studies (HPLC monitoring) under acidic (pH 2–4) and basic (pH 8–10) conditions reveal hydrolysis of the urea moiety at extremes. Buffered solutions (pH 6–7) are recommended for long-term storage .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF), temperature control (±5°C deviations), or catalyst purity. Systematic DOE (Design of Experiments) approaches, including factorial designs to test variables (time, solvent, catalyst loading), can isolate optimal conditions . Reproducibility requires strict inert atmosphere (N₂/Ar) and moisture control .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density around the urea and SCH₃ groups to predict nucleophilic/electrophilic sites. Molecular dynamics simulations (AMBER force fields) assess binding affinity in enzyme-active sites or supramolecular assemblies. Validate with experimental kinetic data (e.g., Arrhenius plots) .

Q. What methodologies are suitable for analyzing the compound’s intermolecular interactions in crystal structures or polymer matrices?

  • Methodological Answer : Single-crystal XRD reveals hydrogen-bonding patterns (N-H···O/S) and lattice packing. For polymers, SAXS/WAXS and DSC analyze phase separation (e.g., in polyurethane elastomers). FTIR temperature-dependent studies track hydrogen-bond dissociation during thermal transitions .

Q. How can researchers design experiments to probe the metabolic pathways of this compound in biological systems?

  • Methodological Answer : Radiolabeled (¹⁴C/³H) analogs enable tracking via scintillation counting or autoradiography. LC-MS/MS identifies metabolites (e.g., sulfoxide derivatives). In vitro assays with liver microsomes (CYP450 isoforms) and in vivo pharmacokinetic models (rodents) quantify bioavailability and clearance rates .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for handling variability in bioactivity data for this compound?

  • Methodological Answer : Use ANOVA with post-hoc tests (Tukey’s HSD) to compare dose-response curves across replicates. Bootstrap resampling accounts for non-normal distributions. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize significance .

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